Cholesterol Caprylate
Cholesterol Caprylate
Brand Name:
Vulcanchem
CAS No.:
1182-42-9
VCID:
VC0047583
InChI:
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
SMILES:
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Molecular Formula:
C35H60O2
Molecular Weight:
512.8 g/mol
Cholesterol Caprylate
CAS No.: 1182-42-9
Reference Standards
VCID: VC0047583
Molecular Formula: C35H60O2
Molecular Weight: 512.8 g/mol
CAS No. | 1182-42-9 |
---|---|
Product Name | Cholesterol Caprylate |
Molecular Formula | C35H60O2 |
Molecular Weight | 512.8 g/mol |
IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate |
Standard InChI | InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
Standard InChIKey | SKLBBRQPVZDTNM-SJTWHRLHSA-N |
Isomeric SMILES | CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES | CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES | CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms | (3β)-Cholest-5-en-3-ol Octanoate; Cholesterol Octanoate; 3β-(Octanoyloxy)cholest-5-ene; 5-Cholesten-3β-ol Caprylate; Caprylic Acid Cholesterol Ester; Cholest-5-en-3β-ol caprylate; Cholesteryl Caprylate; Cholesteryl Octanoate |
PubChem Compound | 102015 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume